molecular formula C37H41K2N5O9PdS B10828760 Padeliporfin dipotassium CAS No. 698393-30-5

Padeliporfin dipotassium

Cat. No.: B10828760
CAS No.: 698393-30-5
M. Wt: 916.4 g/mol
InChI Key: WSHRPKCJIRMWRW-LYQWVMPRSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stakel, also known as WST-11, is a water-soluble photosensitizer developed for photodynamic therapy (PDT). It is primarily used in the treatment of choroidal neovascularization associated with age-related macular degeneration. Stakel is a negatively charged derivative with a maximum absorption wavelength in the near-infrared region (753 nm) and exhibits rapid clearance from the body .

Preparation Methods

The synthesis of Stakel involves the derivatization of bacteriochlorophyll derivatives. The preparation method includes the following steps:

    Derivatization: The bacteriochlorophyll derivative is modified to introduce a negatively charged group, enhancing its water solubility.

    Purification: The modified compound is purified using chromatographic techniques to obtain the final product.

    Industrial Production: The industrial production of Stakel involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Stakel undergoes various chemical reactions, including:

    Oxidation: Stakel can be oxidized in the presence of reactive oxygen species, leading to the formation of reactive intermediates.

    Reduction: The compound can also undergo reduction reactions under specific conditions.

    Substitution: Stakel can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: The reactions typically involve reagents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

Stakel has a wide range of scientific research applications, including:

    Chemistry: Used as a photosensitizer in photodynamic therapy research.

    Biology: Employed in studies involving cellular and molecular biology to investigate the effects of photodynamic therapy on cells and tissues.

    Medicine: Applied in clinical research for the treatment of age-related macular degeneration and other ocular diseases.

    Industry: Utilized in the development of new therapeutic agents and diagnostic tools

Mechanism of Action

The mechanism of action of Stakel involves the absorption of light at a specific wavelength, leading to the generation of reactive oxygen species. These reactive oxygen species cause damage to the endothelial cells and activate the blood-clotting cascade, resulting in the formation of thrombi within the vessel lumen. This process leads to the occlusion of abnormal blood vessels, thereby preventing further progression of diseases like age-related macular degeneration .

Comparison with Similar Compounds

Stakel is compared with other photosensitizers such as verteporfin. Unlike verteporfin, Stakel does not cause direct damage to the retinal pigment epithelium or retina, making it a safer alternative for photodynamic therapy. Similar compounds include:

Stakel’s unique properties, such as its water solubility and rapid clearance, make it a promising compound for photodynamic therapy with reduced side effects and enhanced therapeutic outcomes.

Properties

CAS No.

698393-30-5

Molecular Formula

C37H41K2N5O9PdS

Molecular Weight

916.4 g/mol

IUPAC Name

dipotassium;3-[(2S,3S,8Z,12R,13R)-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-8-(1-oxidoethylidene)-18-[C-oxido-N-(2-sulfonatoethyl)carbonimidoyl]-3,12,13,23-tetrahydro-2H-porphyrin-2-yl]propanoate;palladium(2+)

InChI

InChI=1S/C37H45N5O9S.2K.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;;;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);;;/q;2*+1;+2/p-4/b25-16?,26-14?,29-15?,33-21-,36-24?;;;/t17-,18+,22-,23+;;;/m1.../s1

InChI Key

WSHRPKCJIRMWRW-LYQWVMPRSA-J

Isomeric SMILES

CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)[O-])[O-])CC(=O)OC)CCC(=O)[O-])C)C.[K+].[K+].[Pd+2]

Canonical SMILES

CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)[O-])[O-])CC(=O)OC)CCC(=O)[O-])C)C.[K+].[K+].[Pd+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.